molecular formula C11H13NO3S B3389467 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid CAS No. 926252-17-7

4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid

Cat. No.: B3389467
CAS No.: 926252-17-7
M. Wt: 239.29 g/mol
InChI Key: WSAMPYWVKZAUBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid involves multiple steps, typically starting with the formation of the thieno[3,2-c]pyridine core. This core is then functionalized to introduce the butanoic acid moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid is unique due to its specific functional groups and the thieno[3,2-c]pyridine core, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-10(1-2-11(14)15)12-5-3-9-8(7-12)4-6-16-9/h4,6H,1-3,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAMPYWVKZAUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid
Reactant of Route 2
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4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid
Reactant of Route 3
Reactant of Route 3
4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid
Reactant of Route 4
Reactant of Route 4
4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid
Reactant of Route 5
4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid
Reactant of Route 6
4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid

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